4-Pentylpiperazin-1-amine
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Overview
Description
4-Pentylpiperazin-1-amine is an organic compound belonging to the class of piperazines, which are heterocyclic amines. Piperazines are known for their diverse biological activities and are commonly used as intermediates in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound consists of a piperazine ring substituted with a pentyl group at the 4-position and an amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentylpiperazin-1-amine can be achieved through several methods. One common approach involves the alkylation of piperazine with a pentyl halide, such as pentyl bromide, in the presence of a base like sodium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or acetonitrile.
Another method involves the reductive amination of 4-pentylpiperazine with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This method provides a straightforward route to the desired amine with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Pentylpiperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Substituted piperazine derivatives with different functional groups.
Scientific Research Applications
4-Pentylpiperazin-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Pentylpiperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may bind to neurotransmitter receptors in the brain, influencing neurotransmission and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-amine: Similar structure with a methyl group instead of a pentyl group.
4-Ethylpiperazin-1-amine: Contains an ethyl group at the 4-position.
4-Phenylpiperazin-1-amine: Substituted with a phenyl group.
Uniqueness
4-Pentylpiperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pentyl group can influence the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic profile, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
56964-24-0 |
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Molecular Formula |
C9H21N3 |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-pentylpiperazin-1-amine |
InChI |
InChI=1S/C9H21N3/c1-2-3-4-5-11-6-8-12(10)9-7-11/h2-10H2,1H3 |
InChI Key |
BQRRXMSJJWPXRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCN(CC1)N |
Origin of Product |
United States |
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